Methyl 3-bromo-4-isopropoxybenzoate
Overview
Description
Methyl 3-bromo-4-isopropoxybenzoate is an organic compound with the molecular formula C11H13BrO3. It is a brominated aromatic ester, characterized by the presence of a bromine atom at the third position and an isopropoxy group at the fourth position on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-isopropoxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-bromo-4-isopropoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the bromination of methyl 4-isopropoxybenzoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction is usually performed in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. Purification is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-isopropoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 3-bromo-4-isopropoxybenzyl alcohol.
Oxidation: Formation of 3-bromo-4-isopropoxybenzaldehyde or 3-bromo-4-isopropoxybenzoic acid.
Scientific Research Applications
Methyl 3-bromo-4-isopropoxybenzoate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-isopropoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and isopropoxy group contribute to its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Methyl 3-bromo-4-isopropoxybenzoate can be compared with other brominated benzoates and isopropoxybenzoates:
Methyl 3-bromo-4-ethoxybenzoate: Similar structure but with an ethoxy group instead of an isopropoxy group, leading to different reactivity and solubility properties.
Methyl 3-bromo-4-methoxybenzoate: Contains a methoxy group, which affects its chemical behavior and biological activity.
Methyl 3-chloro-4-isopropoxybenzoate:
These comparisons highlight the unique properties of this compound, such as its specific reactivity patterns and potential for diverse applications in research and industry.
Properties
IUPAC Name |
methyl 3-bromo-4-propan-2-yloxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)15-10-5-4-8(6-9(10)12)11(13)14-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUYIEIHXSRIFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620772 | |
Record name | Methyl 3-bromo-4-[(propan-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213598-10-8 | |
Record name | Methyl 3-bromo-4-(1-methylethoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213598-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-bromo-4-[(propan-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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